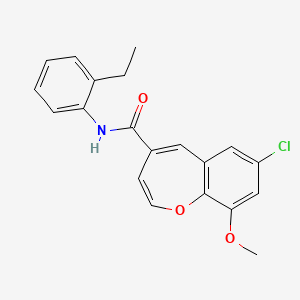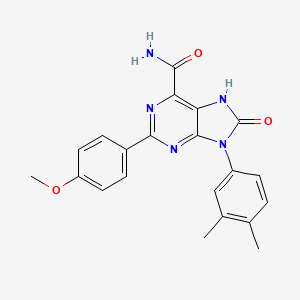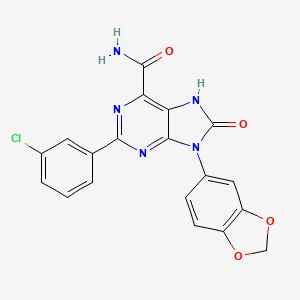
7-chloro-N-(2-ethylphenyl)-9-methoxy-1-benzoxepine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chloro-N-(2-ethylphenyl)-9-methoxy-1-benzoxepine-4-carboxamide (CEMBOC) is a novel synthetic compound that has been studied for its potential applications in scientific research. CEMBOC has been found to possess unique biochemical and physiological properties that make it an attractive candidate for use in laboratory experiments.
Applications De Recherche Scientifique
7-chloro-N-(2-ethylphenyl)-9-methoxy-1-benzoxepine-4-carboxamide has been studied for its potential applications in scientific research. It has been found to possess unique biochemical and physiological properties that make it an attractive candidate for use in laboratory experiments. These properties include its ability to act as an antioxidant, anti-inflammatory, and anti-cancer agent. 7-chloro-N-(2-ethylphenyl)-9-methoxy-1-benzoxepine-4-carboxamide has also been found to possess anti-bacterial, anti-fungal, and anti-viral activities. Furthermore, it has been found to possess anti-diabetic, anti-allergic, and anti-depressant effects.
Mécanisme D'action
The mechanism of action of 7-chloro-N-(2-ethylphenyl)-9-methoxy-1-benzoxepine-4-carboxamide is not yet fully understood. However, it is believed that 7-chloro-N-(2-ethylphenyl)-9-methoxy-1-benzoxepine-4-carboxamide acts by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. It is also believed that 7-chloro-N-(2-ethylphenyl)-9-methoxy-1-benzoxepine-4-carboxamide may act by modulating the activity of certain transcription factors, such as nuclear factor-κB (NF-κB), which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects
7-chloro-N-(2-ethylphenyl)-9-methoxy-1-benzoxepine-4-carboxamide has been found to possess a variety of biochemical and physiological effects. It has been found to possess anti-inflammatory, anti-oxidant, and anti-cancer activities. It has also been found to possess anti-bacterial, anti-fungal, and anti-viral activities. Furthermore, it has been found to possess anti-diabetic, anti-allergic, and anti-depressant effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 7-chloro-N-(2-ethylphenyl)-9-methoxy-1-benzoxepine-4-carboxamide in laboratory experiments include its relatively simple synthesis method, its high yield of product, and its wide range of biochemical and physiological effects. The main limitation of using 7-chloro-N-(2-ethylphenyl)-9-methoxy-1-benzoxepine-4-carboxamide in laboratory experiments is the lack of understanding of its mechanism of action.
Orientations Futures
Future research on 7-chloro-N-(2-ethylphenyl)-9-methoxy-1-benzoxepine-4-carboxamide should focus on further elucidating its mechanism of action and exploring its potential applications in the fields of medicine and biotechnology. Additionally, further research should be conducted to investigate the effects of 7-chloro-N-(2-ethylphenyl)-9-methoxy-1-benzoxepine-4-carboxamide on other biochemical and physiological processes, such as metabolism and cell signaling. Finally, further research should be conducted to investigate the potential toxic effects of 7-chloro-N-(2-ethylphenyl)-9-methoxy-1-benzoxepine-4-carboxamide.
Méthodes De Synthèse
7-chloro-N-(2-ethylphenyl)-9-methoxy-1-benzoxepine-4-carboxamide is synthesized by a multi-step process involving the condensation of 2-ethylphenol, benzaldehyde, and chloroacetic acid in the presence of a base. The resulting product is then treated with methoxylamine hydrochloride to form the desired 7-chloro-N-(2-ethylphenyl)-9-methoxy-1-benzoxepine-4-carboxamide. This method of synthesis has been found to be relatively simple and efficient, and yields a high yield of product.
Propriétés
IUPAC Name |
7-chloro-N-(2-ethylphenyl)-9-methoxy-1-benzoxepine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO3/c1-3-13-6-4-5-7-17(13)22-20(23)14-8-9-25-19-15(10-14)11-16(21)12-18(19)24-2/h4-12H,3H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNQRLHMMRKMXSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=CC3=C(C(=CC(=C3)Cl)OC)OC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-N-(2-ethylphenyl)-9-methoxy-1-benzoxepine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-ethoxyphenyl)-9-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione](/img/structure/B6510457.png)

![7-tert-butyl-2-(2,3-dimethoxyphenyl)-9-hydroxy-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione](/img/structure/B6510468.png)


![4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-(4-methylbenzenesulfonyl)quinoline](/img/structure/B6510486.png)
![methyl 2-[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetate](/img/structure/B6510495.png)
![ethyl 2-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetate](/img/structure/B6510503.png)
![6-{[(4-methyl-1,3-thiazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3-chlorobenzoate](/img/structure/B6510508.png)
![1-[(4-fluorophenyl)methyl]-3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one](/img/structure/B6510530.png)
![2-[4-methyl-3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)phenyl]-1lambda6,2-thiazolidine-1,1,3-trione](/img/structure/B6510535.png)
![3-methyl-5-[2-(naphthalen-1-yl)acetyl]-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one](/img/structure/B6510537.png)
![N-(4-chlorophenyl)-2-{[11-(hydroxymethyl)-5-(2-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}acetamide](/img/structure/B6510542.png)
![2-{[11-(hydroxymethyl)-5-(3-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}acetamide](/img/structure/B6510544.png)